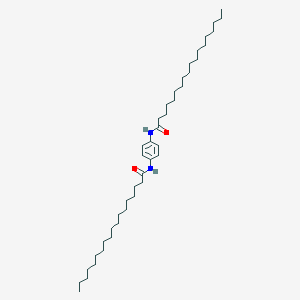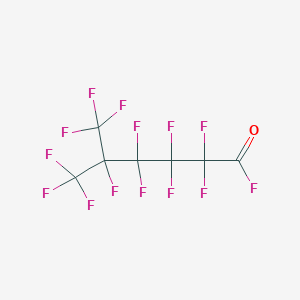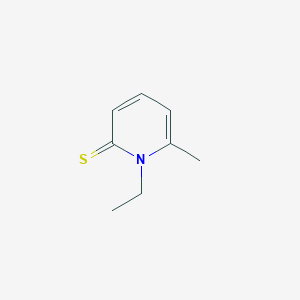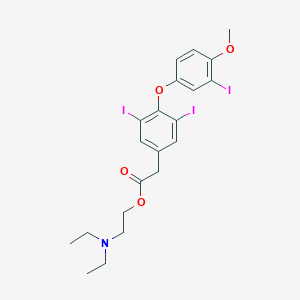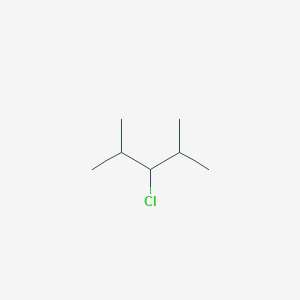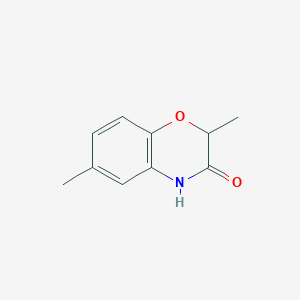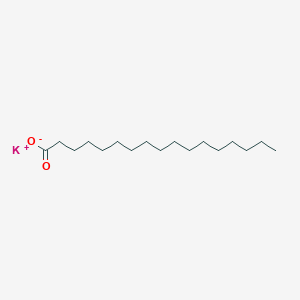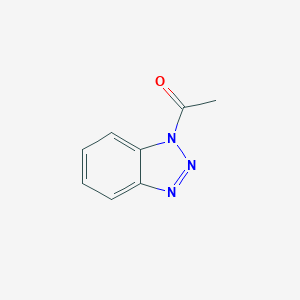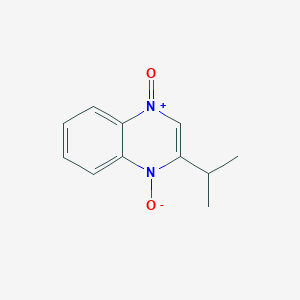
2-Isopropylquinoxaline 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylquinoxaline 1,4-dioxide (IQD) is a chemical compound that has been extensively studied for its potential applications in scientific research. IQD is a heterocyclic compound that contains a quinoxaline ring with two isopropyl groups and a dioxide functional group. It has been found to have several interesting properties that make it a useful tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-Isopropylquinoxaline 1,4-dioxide is thought to involve its ability to act as a scavenger of ROS. 2-Isopropylquinoxaline 1,4-dioxide is able to react with ROS, such as hydrogen peroxide and superoxide, and prevent them from damaging cellular components. 2-Isopropylquinoxaline 1,4-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Isopropylquinoxaline 1,4-dioxide has been found to have several interesting biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and to reduce the production of pro-inflammatory cytokines. 2-Isopropylquinoxaline 1,4-dioxide has also been found to increase the expression of antioxidant enzymes and to enhance mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isopropylquinoxaline 1,4-dioxide in lab experiments is its ability to scavenge ROS and protect cells from oxidative stress-induced damage. This makes it a useful tool for investigating the role of ROS in various cellular processes. However, one limitation of using 2-Isopropylquinoxaline 1,4-dioxide is that it may not be specific to certain types of ROS, which could potentially lead to non-specific effects.
Direcciones Futuras
There are several future directions for research involving 2-Isopropylquinoxaline 1,4-dioxide. One area of interest is the development of more specific ROS scavengers that can target specific types of ROS. Another area of interest is the investigation of the mechanisms by which 2-Isopropylquinoxaline 1,4-dioxide activates the Nrf2/ARE pathway. Finally, 2-Isopropylquinoxaline 1,4-dioxide could be used to investigate the effects of oxidative stress on specific cellular processes, such as autophagy and apoptosis.
Métodos De Síntesis
The synthesis of 2-Isopropylquinoxaline 1,4-dioxide involves the reaction of 2-aminophenethyl alcohol with di-tert-butyl dicarbonate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 1,2-dichloroethane to yield the quinoxaline ring. Finally, the isopropyl groups are introduced through the reaction of the quinoxaline ring with isopropylmagnesium bromide.
Aplicaciones Científicas De Investigación
2-Isopropylquinoxaline 1,4-dioxide has been used extensively in scientific research as a tool for investigating various biochemical and physiological processes. It has been found to be particularly useful in studying the role of reactive oxygen species (ROS) in cellular signaling pathways. 2-Isopropylquinoxaline 1,4-dioxide has also been used to investigate the effects of oxidative stress on cellular function and the mechanisms by which cells respond to oxidative stress.
Propiedades
Número CAS |
16007-77-5 |
|---|---|
Nombre del producto |
2-Isopropylquinoxaline 1,4-dioxide |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-oxido-3-propan-2-ylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13(11)15/h3-8H,1-2H3 |
Clave InChI |
FAPCOMZFXKCOHO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
SMILES canónico |
CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |
Sinónimos |
2-Isopropylquinoxaline 1,4-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



